
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, also known as EMSAM, is a monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder. This compound has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical studies.
Mecanismo De Acción
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of monoamine oxidase type A (MAO-A). MAO-A is an enzyme that breaks down monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride increases the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to increase the levels of monoamine neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders. (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to have a long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its therapeutic potential. The compound has also been shown to have a long half-life, which allows for once-daily dosing. However, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of MAO-A, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride. One area of research is the development of new MAO inhibitors with improved selectivity and potency. Another area of research is the investigation of the neuroprotective effects of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride and its potential use in the treatment of neurodegenerative disorders. Additionally, the use of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride in combination with other antidepressants is an area of research that may lead to improved treatment outcomes.
Métodos De Síntesis
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is synthesized by the reaction of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine with hydrochloric acid. The reaction takes place at low temperature and yields a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been extensively studied for its therapeutic potential in the treatment of major depressive disorder. It has been shown to be effective in both preclinical and clinical studies. The compound has also been studied for its potential use in the treatment of other neuropsychiatric disorders, such as anxiety disorders and Parkinson's disease.
Propiedades
IUPAC Name |
(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGYLGITNCFBO-IXUZKAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]([C@@H]1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
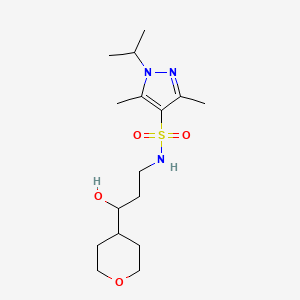
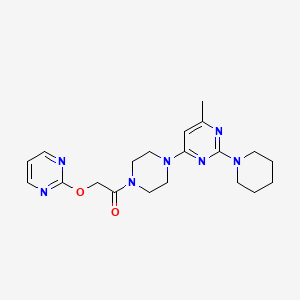
![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)

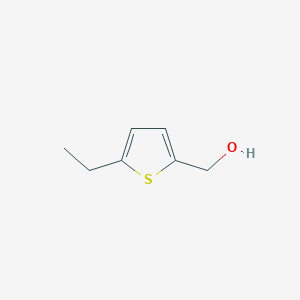
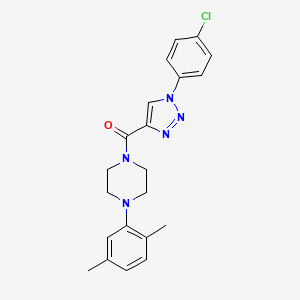
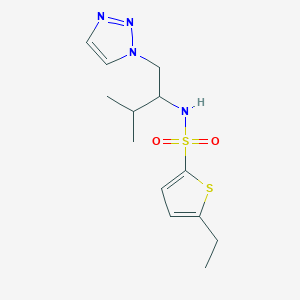
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)

